molecular formula C15H21NO5 B1302903 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid CAS No. 500788-86-3

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B1302903
CAS No.: 500788-86-3
M. Wt: 295.33 g/mol
InChI Key: DNXONWHJJNOKEU-GFCCVEGCSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxyphenyl group. The presence of these functional groups makes it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3-methoxybenzaldehyde using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Oxidation: Formation of ®-3-amino-3-(3-hydroxyphenyl)propanoic acid.

    Reduction: Formation of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanol.

    Substitution: Formation of ®-3-amino-3-(3-methoxyphenyl)propanoic acid.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed to expose the amino group, allowing for further functionalization and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

(3R)-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXONWHJJNOKEU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375897
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-86-3
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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